molecular formula C₁₄H₂₃N₅O ∙ HCl B017367 erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride CAS No. 58337-38-5

erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride

Cat. No. B017367
CAS RN: 58337-38-5
M. Wt: 313.82 g/mol
InChI Key: VVDXNJRUNJMYOZ-DHXVBOOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride (EHNA) is a compound known primarily for its role as an adenosine deaminase inhibitor. This property has made it a subject of interest in the study of various biochemical pathways and potential therapeutic applications, particularly in the context of adenosine-mediated physiological processes.

Synthesis Analysis

The synthesis of EHNA involves combining high-affinity enzyme-binding structural units to target the adenosine deaminase enzyme effectively. Notably, the synthesis process has been designed to incorporate two structural moieties, each with high affinity for a different region of the enzyme, aiming to maximize inhibitory potency (Woo & Baker, 1982).

Molecular Structure Analysis

The molecular structure of EHNA is crucial for its function as an adenosine deaminase inhibitor. Its configuration allows for interaction with the enzyme's catalytic and auxiliary binding regions, although the presence of two high-affinity moieties may interfere rather than reinforce each other’s effects, offering insights into the enzyme's binding geometry (Woo & Baker, 1982).

Chemical Reactions and Properties

EHNA's inhibitory action on adenosine deaminase significantly impacts purine metabolism, as demonstrated by its effects on the replication of herpes simplex virus in cell cultures. Its role as an inhibitor suggests that EHNA can influence cellular processes by modulating adenosine levels, which in turn affects various signaling pathways (North & Cohen, 1978).

Physical Properties Analysis

The physical properties of EHNA, such as solubility and stability, are critical for its biological activity and potential therapeutic applications. However, specific details on these properties are less commonly addressed in the literature, highlighting a gap in the comprehensive understanding of EHNA's characteristics.

Chemical Properties Analysis

EHNA's chemical properties, including its interactions with enzymes and other molecular targets, underlie its biological effects. For instance, its ability to inhibit adenosine deaminase with high specificity and potency is a direct consequence of its chemical structure, which facilitates binding to the enzyme's active site and auxiliary regions (Woo & Baker, 1982).

Scientific Research Applications

  • Metabolism and Disposition Studies : It is used for studying the metabolism and disposition of radioactive substances in monkeys (McConnell, el Dareer, & Hill, 1980).

  • Synthesis of Adenosine Deaminase Inhibitors : This compound is involved in the synthesis of adenosine deaminase inhibitors, which are significant in medicinal chemistry (Cristalli et al., 1991).

  • Insights into Enzyme Binding : A variation, Erythro-1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine, provides insights into the relative geometry of enzyme binding in adenosine deaminase (Woo & Baker, 1982).

  • Enhancing Antiviral Potency : It enhances the antiviral potency of 9-beta-D-arabinofuranosyladenine, especially in the treatment of systemic herpesvirus infections in mice (Shannon et al., 1980).

  • Neurological Research : The compound inhibits fast axonal transport in vitro in frog sciatic nerves, suggesting implications for neurological studies (Ekstrom & Kanje, 1984).

  • Inhibition of Herpes Simplex Virus Replication : It significantly inhibits herpes simplex virus replication, demonstrating its potential in antiviral research (North & Cohen, 1978).

  • ADA Inhibition Potencies : It's a potential adenosine deaminase inhibitor with high potencies in various contexts (Vargeese et al., 1994).

  • Decreasing Intestinal Permeability and Sepsis Protection : The compound decreases intestinal permeability and has protective effects against experimental sepsis (Kayhan et al., 2008).

  • Kinetic Studies of ADA Inhibition : It shows a specific kinetic constant as an adenosine deaminase inhibitor, which is crucial for understanding its efficacy (Cristalli et al., 1994).

  • Medical Applications of Bioactive Amino Alcohols : As a bioactive amino alcohol, it has potential medical applications (Sharma & Chattopadhyay, 1999).

  • Pharmacokinetics in Mice : It inhibits adenosine deaminase and influences ATP conversion in mice (Lambe & Nelson, 1982).

  • Impact on Human T-Cell Rosette Formation : This compound inhibits human T-cell rosette formation, which is significant in immunological responses (Lum et al., 1978).

  • Inhibition of HIV-1 Production : It inhibits HIV-1 production in vitro, showing potential for HIV research (Sei et al., 1989).

  • Influencing Purine and Pyrimidine Metabolism : The compound affects purine and pyrimidine metabolism in human peripheral lymphocytes during early phases of blastogenesis (Skupp, Vugrek, & Ayvazian, 1979).

  • Enhancing Antiarrhythmic Effect of Adenosine : It enhances the antiarrhythmic effect of adenosine in rats, indicating its cardiovascular applications (Fan Chang-long, 2008).

  • Influence on mRNA Editing : It reduces editing efficacy at specific sites of 5-HT2CR mRNA, providing insights into mRNA editing mechanisms (Pham et al., 2010).

  • Toxicity Studies in Immune System : EHNA does not provide a valid model for investigating the toxicity to the immune system in inherited ADA deficiency (Goday et al., 1985).

  • Effectiveness in ADA Inhibition in Calf Intestine : EHNA and its structural analogues are effective inhibitors of adenosine deaminase in calf intestine (Antonini et al., 1984).

Future Directions

EHNA hydrochloride has been reported to effectively and reversibly block the differentiation and maintain the pluripotency of human embryonic stem cells in feeder-free cultures without exogenously added FGF for up to 30 passages . This indicates that EHNA hydrochloride could have potential applications in stem cell research .

properties

IUPAC Name

(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDXNJRUNJMYOZ-DHXVBOOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040473
Record name Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride

CAS RN

81408-49-3, 58337-38-5
Record name 9H-Purine-9-ethanol, 6-amino-β-hexyl-α-methyl-, hydrochloride (1:1), (αR,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81408-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(2-Hydroxy-3-nonyl)adenine hydrochloride, erythro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94V1GC7I3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGQ2ATP3NK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Reactant of Route 2
Reactant of Route 2
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Reactant of Route 3
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Reactant of Route 4
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Reactant of Route 5
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Reactant of Route 6
Reactant of Route 6
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride

Citations

For This Compound
444
Citations
PNT Hang, M Tohda, Y Tezuka… - Biological and …, 2010 - jstage.jst.go.jp
MATERIALS AND METHODS Cultured cortical cells prepared from E20 embryos as described previously6, 7) were used for the experiments. The cells were exposed to vehicle (control) …
Number of citations: 6 www.jstage.jst.go.jp
CT Lum, JR Schmidtke, DER Sutherland… - Clinical Immunology and …, 1978 - Elsevier
Mononuclear cell surface markers from normal human volunteers were tested in the presence of the adenosine deaminase inhibitor erythro-9-(2-hydroxy-3-nonyl) adenine …
Number of citations: 13 www.sciencedirect.com
WR McCONNELL, SM El Dareer, DL Hill - Drug Metabolism and …, 1980 - Citeseer
Materials and Methods EHNA and [8-’4C] EHNA were provided by the Drug Development Branch, National Cancer Institute. Bio-Solv BBS-3 solubilizer was purchased from Beckman …
Number of citations: 21 citeseerx.ist.psu.edu
EK Jackson, D Cheng, TC Jackson… - … of Physiology-Cell …, 2013 - journals.physiology.org
The aim of this investigation was to test the hypothesis that extracellular guanosine regulates extracellular adenosine levels. Rat preglomerular vascular smooth muscle cells were …
Number of citations: 49 journals.physiology.org
K Módis, D Gerő, R Stangl… - International …, 2013 - spandidos-publications.com
Liver ischemia represents a common clinical problem. In the present study, using an in vitro model of hepatic ischemia-reperfusion injury, we evaluated the potential cytoprotective effect …
Number of citations: 36 www.spandidos-publications.com
RK Dubey, Z Mi, DG Gillespie… - … thrombosis, and vascular …, 2001 - Am Heart Assoc
The objective of this investigation was to determine whether the regulation of extracellular adenosine levels by smooth muscle cells (SMCs) from conduit arteries (aorta) and resistance …
Number of citations: 18 www.ahajournals.org
J van Laarhoven, С De Bruyn - … ON PURINE METABOLISM IN RELATION TO … - core.ac.uk
Human peripheral blood lymphocytes were stimulated with different mitogens (phytohaemagglutinin, PHA; pokeweed mitogen, PWM; concanavalin A, ConA; and protein A, SpA) known …
Number of citations: 3 core.ac.uk
OM Jones, AF Brading, NJMC Mortensen - Diseases of the colon & rectum, 2002 - Springer
PURPOSE: Pharmacologic treatments are gaining widespread acceptance as first-line therapy for anal fissure. However, existing treatments have limited clinical usefulness because of …
Number of citations: 55 link.springer.com
CT Lum, DE Sutherland, JE Foker, JS Najarian - Surgical forum, 1977 - europepmc.org
Low-toxicity immunosuppression by specific inhibition of adenosine deaminase (ADA): prolongation of mouse skin grafts with erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride …
Number of citations: 7 europepmc.org
AM Tesch, MH MacDonald… - American journal of …, 2002 - Am Vet Med Assoc
Objective —To investigate accumulation of extracellular adenosine (ADO) by equine articular chondrocytes and to compare effects of adenosine kinase inhibition and adenosine …
Number of citations: 24 avmajournals.avma.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.